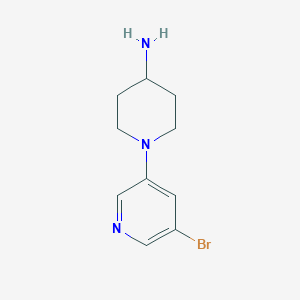

1-(5-Bromopyridin-3-yl)piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Bromopyridin-3-yl)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a bromopyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the piperidine and bromopyridine groups makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-(5-Bromopyridin-3-yl)piperidin-4-amine typically involves the reaction of 5-bromopyridine with piperidine derivatives. One common method includes the nucleophilic substitution reaction where 5-bromopyridine reacts with piperidin-4-amine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(5-Bromopyridin-3-yl)piperidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of N-oxides, while reduction can yield dehalogenated products.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Bromopyridin-3-yl)piperidin-4-amine is a chemical compound featuring a brominated pyridine ring and a piperidine moiety, with the molecular formula C12H18BrN3. The compound consists of a piperidine ring substituted at the 4-position with an amine group and a bromine atom at the 5-position of the pyridine ring. It is of interest for use in medicinal chemistry and organic synthesis. Interaction studies, typically employing techniques, such as binding affinity assessments, are performed to determine the therapeutic potential of the compound.

Potential applications:

- Agrochemicals Due to its structural properties, this compound may find use in the development of agrochemical products.

- Medicinal Chemistry: The biological activity of this compound has been explored regarding its role as a potential therapeutic agent. It exhibits activity against certain molecular targets, potentially acting as an inhibitor or modulator of specific enzymes and receptors. Such interactions may lead to effects relevant in pharmacological contexts, including anti-inflammatory and anti-cancer activities, although further studies are necessary to fully elucidate these mechanisms.

Several compounds share structural similarities with this compound. Variations in substitution patterns and functional groups can lead to differences in biological activity and chemical reactivity, highlighting the uniqueness of this compound within this chemical family.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Bromopyridin-3-yl)piperidin-4-amines | Contains a brominated pyridine but differs in substitution pattern | Different bromination position on pyridine |

| 1-(5-Chloropyridin-3-yl)piperidin-4-amines | Similar piperidine structure but chlorinated instead of brominated | Chlorine vs. bromine affects reactivity |

| 2-Bromopyridine | A simpler structure without piperidine moiety | Lacks piperidine ring; used in different contexts |

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)piperidin-4-amine involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the bromopyridine group can participate in halogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(5-Bromopyridin-3-yl)piperidin-4-amine can be compared with other similar compounds, such as:

1-(5-Bromopyridin-2-yl)piperidin-4-amine: This compound has the bromine atom at a different position on the pyridine ring, which can lead to different reactivity and biological activity.

1-(4-Chloropyridin-3-yl)piperidin-4-amine: The substitution of bromine with chlorine can affect the compound’s chemical properties and its interactions with biological targets.

1-(5-Bromopyridin-3-yl)piperidin-3-amine:

Biological Activity

1-(5-Bromopyridin-3-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its interactions with various molecular targets, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₈BrN₃, featuring a brominated pyridine ring and a piperidine moiety. Its structure can be summarized as follows:

| Component | Description |

|---|---|

| Pyridine Ring | Substituted at the 5-position with a bromine atom |

| Piperidine Ring | Substituted at the 4-position with an amine group |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor or modulator of specific enzymes and receptors. Below are key areas of its biological activity:

1. Anticancer Activity:

Studies have shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridine have demonstrated significant activity against HeLa and A549 cells, suggesting that modifications to the structure can enhance efficacy against cancer .

2. Enzyme Inhibition:

This compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways. The interaction studies typically utilize techniques such as surface plasmon resonance (SPR) and enzyme kinetics to determine binding affinities .

3. Anti-inflammatory Effects:

Preliminary studies suggest that this compound may possess anti-inflammatory properties, although further research is needed to elucidate the underlying mechanisms .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Binding Affinity: The compound's structural features allow it to bind to specific receptors or enzymes, inhibiting their activity.

- Modulation of Signaling Pathways: By interacting with cellular targets, it may influence signaling pathways relevant to cell proliferation and apoptosis.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Bromopyridin-3-yl)piperidin-4-amines | Brominated pyridine at a different position | Different bromination position on pyridine |

| 1-(5-Chloropyridin-3-yl)piperidin-4-amines | Chlorinated instead of brominated | Chlorine vs. bromine affects reactivity |

| 2-Bromopyridine | Simpler structure without piperidine moiety | Lacks piperidine ring; used in different contexts |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Bromopyridin-3-yl)piperidin-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or Buchwald-Hartwig coupling. For example, bromopyridine derivatives can be alkylated with piperidine precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO). Key parameters include:

- Catalysts : Palladium-based catalysts (e.g., Pd/C) for cross-coupling reactions .

- Temperature : Controlled heating (60–120°C) to avoid decomposition of sensitive intermediates.

- Solvent Optimization : Ethanol or dichloromethane for improved solubility and reduced side reactions .

Table 1 : Example reaction conditions and yields:

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 5-Bromo-3-pyridinecarboxaldehyde, Piperidine | DMF | 80 | 65 |

| 2 | NaBH4, MeOH | MeOH | RT | 85 |

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodological Answer : Use a combination of techniques:

- NMR : 1H NMR (δ 7.8–8.5 ppm for pyridine protons; δ 2.5–3.5 ppm for piperidine protons) and 13C NMR to confirm connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 256.05 for C10H13BrN3) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What computational methods are recommended for predicting the reactivity and interaction mechanisms of this compound in drug design?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) to map electron density and reactive sites (e.g., Fukui indices for bromine substitution patterns) .

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with biological targets (e.g., kinase enzymes) .

- Reaction Path Search : Tools like GRRM or AFIR to explore intermediate states in substitution reactions .

Q. How can researchers address contradictions in biological activity data across experimental models?

- Methodological Answer :

- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for variables like pH, temperature, and solvent carriers .

- Dose-Response Studies : Use Hill slope analysis to compare potency (EC50) across models.

- Surface Chemistry Considerations : Account for adsorption effects on labware (e.g., polystyrene vs. glass) using microspectroscopic imaging .

Q. What factorial design approaches optimize the study of substituent effects on the piperidine ring?

- Methodological Answer :

- Design of Experiments (DoE) : Apply a 2k factorial design to evaluate variables (e.g., substituent position, steric bulk). For example:

Table 2 : Variables and levels for substituent screening:

| Variable | Level 1 (-) | Level 2 (+) |

|---|---|---|

| Substituent (R) | -H | -CH3 |

| Position | Para | Meta |

- Response Surface Methodology (RSM) : Model nonlinear relationships between substituent properties (e.g., Hammett σ) and biological activity .

Q. Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer :

- Dynamic Effects : Check for conformational flexibility (e.g., piperidine ring puckering) via VT-NMR (variable temperature) .

- Impurity Profiling : Use LC-MS to identify byproducts from incomplete bromination or oxidation .

- X-ray Crystallography : Resolve ambiguities with single-crystal diffraction data .

Properties

Molecular Formula |

C10H14BrN3 |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

1-(5-bromopyridin-3-yl)piperidin-4-amine |

InChI |

InChI=1S/C10H14BrN3/c11-8-5-10(7-13-6-8)14-3-1-9(12)2-4-14/h5-7,9H,1-4,12H2 |

InChI Key |

ZNZAUHLJQPGUHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)C2=CC(=CN=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.